2-(((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
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Overview
Description
The compound “2-(((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is further substituted with a sulfonyl group attached to a phenyl ring, which has a trifluoromethoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and piperidine rings, as well as the sulfonyl and trifluoromethoxy groups. The trifluoromethoxy group is an electron-withdrawing group, which would decrease the HOMO and LUMO energy levels of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing these functional groups are generally involved in a variety of chemical reactions. For example, pyridine and piperidine rings can undergo substitution reactions, and the sulfonyl group can participate in various addition and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyridine and piperidine rings would likely make the compound relatively stable and resistant to heat. The trifluoromethoxy group could potentially increase the compound’s reactivity .Scientific Research Applications
- Application : Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were synthesized electrochemically. These materials exhibit various colors upon oxidation and reduction, making them suitable for electrochromic devices .
- Application : N,N’-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized. These compounds show promise as sEH inhibitors .
- Application : 2-(Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone) was synthesized and used in further reactions. This compound contributes to the development of novel organic molecules .
- Application : The 4-(trifluoromethoxy)phenyl-containing polymers mentioned earlier serve as anodic materials for electrochromic devices. Their optical contrast, transmittance change, and electrochemical stability make them valuable in this field .
- Application : The 4-(trifluoromethoxy)phenyl-containing polymers were deposited as thin films on glass substrates. Understanding their film properties aids in optimizing device performance .
Electrochromic Materials
Inhibitors of Human Soluble Epoxide Hydrolase
Organic Synthesis
Materials Science
Thin Film Technology
Computational Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S2/c19-18(20,21)26-15-4-6-16(7-5-15)28(24,25)23-11-8-14(9-12-23)13-27-17-3-1-2-10-22-17/h1-7,10,14H,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPKZVXYUDAZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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